molecular formula C11H9Cl2NO2 B8805364 4-(2,6-Dichlorophenyl)piperidine-2,6-dione CAS No. 371981-22-5

4-(2,6-Dichlorophenyl)piperidine-2,6-dione

Cat. No. B8805364
M. Wt: 258.10 g/mol
InChI Key: GNZJINUQGHMRLQ-UHFFFAOYSA-N
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Patent
US07115633B2

Procedure details

14.5 g (52 mmol) of 3-(2,6-dichloro-phenyl)-pentanedioic acid were dissolved in 140 mL of conc. NH4OH solution. All the volatiles were removed in vacuo and the resulting solid was heated to 190° C. for 6 h. The crude reaction mixture was taken up in CH2Cl2, the organic phase was washed with 0.1 M Na2CO3 solution, dried and evaporated to dryness. The resulting crude solid was triturate with Et2O, filtered and dried, yielding 9.37 g of the title compound.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([CH2:14][C:15]([OH:17])=O)[CH2:10][C:11](O)=[O:12].[NH4+:18].[OH-]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]1[CH2:14][C:15](=[O:17])[NH:18][C:11](=[O:12])[CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(CC(=O)O)CC(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
the organic phase was washed with 0.1 M Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting crude solid was triturate with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1CC(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.